molecular formula C17H20BrN3O2 B6790238 N-[3-(4-bromophenyl)cyclobutyl]-3-cyclopropyl-4-oxoimidazolidine-1-carboxamide

N-[3-(4-bromophenyl)cyclobutyl]-3-cyclopropyl-4-oxoimidazolidine-1-carboxamide

Cat. No.: B6790238
M. Wt: 378.3 g/mol
InChI Key: CYGJNPKOCDJHSZ-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)cyclobutyl]-3-cyclopropyl-4-oxoimidazolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a cyclobutyl ring, a cyclopropyl group, and an imidazolidine ring, making it an interesting subject for chemical studies.

Properties

IUPAC Name

N-[3-(4-bromophenyl)cyclobutyl]-3-cyclopropyl-4-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O2/c18-13-3-1-11(2-4-13)12-7-14(8-12)19-17(23)20-9-16(22)21(10-20)15-5-6-15/h1-4,12,14-15H,5-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGJNPKOCDJHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CN(CC2=O)C(=O)NC3CC(C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)cyclobutyl]-3-cyclopropyl-4-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to use a Suzuki–Miyaura coupling reaction to form the bromophenyl-cyclobutyl intermediate . This intermediate is then subjected to further reactions to introduce the cyclopropyl and imidazolidine groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)cyclobutyl]-3-cyclopropyl-4-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery.

    Medicine: Its unique structure could make it a candidate for developing new therapeutic agents.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[3-(4-bromophenyl)cyclobutyl]-3-cyclopropyl-4-oxoimidazolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism of action would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(4-bromophenyl)cyclobutyl]-3-cyclopropyl-4-oxoimidazolidine-1-carboxamide include other bromophenyl derivatives, cyclobutyl-containing compounds, and imidazolidine derivatives.

Uniqueness

What sets this compound apart is its combination of these structural features, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.